

# UCT943: A Preclinical Data Compendium for a Novel Anti-Malarial Candidate

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preclinical data for **UCT943**, a next-generation anti-malarial compound targeting Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K). **UCT943** has demonstrated potent activity across multiple stages of the parasite lifecycle, positioning it as a potential component of a single-exposure radical cure and prophylaxis regimen.[1][2] This document collates and presents key in vitro and in vivo data, experimental methodologies, and associated signaling pathways to serve as a resource for researchers in the field of anti-malarial drug development.

## **In Vitro Activity**

**UCT943** exhibits potent nanomolar activity against both drug-sensitive and multidrug-resistant strains of P. falciparum.[3][4] Its activity extends across various stages of the parasite's life cycle, including asexual blood stages, gametocytes, and liver stages, highlighting its potential for both treatment and transmission-blocking.[1][5]



| Paramet<br>er | P.<br>falcipar<br>um<br>NF54 | P.<br>falcipar<br>um K1 | P. falcipar um (Multidr ug- Resista nt Strains) | P. vivax<br>(Clinical<br>Isolates<br>) | P. vivax<br>PI4K<br>(PvPI4K<br>) | Human<br>PI4Kβ | Referen<br>ce |
|---------------|------------------------------|-------------------------|-------------------------------------------------|----------------------------------------|----------------------------------|----------------|---------------|
| IC50          | 5.4 nM                       | 4.7 nM                  | 4 - 7 nM                                        | 14 nM<br>(median)                      | 23 nM                            | 5.4 μΜ         | [3][6][7]     |

| Parasite Stage                 | Activity                                     | IC50    | Reference |
|--------------------------------|----------------------------------------------|---------|-----------|
| Asexual Blood Stage            | Schizonts                                    | -       | [3][7]    |
| Gametocytes                    | Early-stage (I-III)                          | 134 nM  | [3][7]    |
| Late-stage (IV-V)              | 66 nM                                        | [3][7]  |           |
| Gamete Formation               | ~80 nM                                       | [3][7]  | _         |
| Transmission Blocking          | Standard Membrane<br>Feeding Assay<br>(SMFA) | 96 nM   | [3][7]    |
| Liver Stage                    | P. vivax (prophylactic)                      | <100 nM | [7]       |
| P. cynomolgi<br>(prophylactic) | <10 nM                                       | [7]     |           |
| P. berghei                     | 0.92 nM                                      | [7]     |           |

# **In Vivo Efficacy**

In vivo studies in murine models of malaria have demonstrated the high efficacy of **UCT943**. The compound achieved significant parasite reduction and cured infections at low oral doses. [3][6]



| Animal<br>Model                                | Parasite      | Dose (p.o.)                                                       | Efficacy                                                        | ED90       | Reference |
|------------------------------------------------|---------------|-------------------------------------------------------------------|-----------------------------------------------------------------|------------|-----------|
| Mouse                                          | P. berghei    | 10 mg/kg                                                          | >99.9% parasitemia reduction, 100% cure, >30 mean survival days | 1.0 mg/kg  | [3][6]    |
| P. berghei                                     | 3 mg/kg       | 99% parasitemia reduction, no complete cure, 10-day mean survival | -                                                               | [3][6]     |           |
| Humanized<br>NOD-scid IL-<br>2Ry-null<br>Mouse | P. falciparum | -                                                                 | 2-fold more<br>potent than<br>MMV048                            | 0.25 mg/kg | [3][6]    |

## **Pharmacokinetics**

**UCT943** exhibits favorable pharmacokinetic properties in preclinical species, characterized by high bioavailability and sustained exposure.[1][5] These properties are encouraging for the development of a single-dose treatment regimen.[5]

| Species | Dosing | Bioavailabil<br>ity | t1/2 | Tmax | Reference |
|---------|--------|---------------------|------|------|-----------|
| Mouse   | Oral   | 66% - 98%           | 6 h  | <3 h | [5]       |
| Rat     | Oral   | 66% - 98%           | -    | 12 h | [5]       |
| Dog     | Oral   | 66% - 98%           | -    | <3 h | [5]       |
| Monkey  | Oral   | 66% - 98%           | 29 h | 7 h  | [5]       |



The predicted human dose for a curative single administration, based on monkey and dog pharmacokinetic data, is estimated to be between 50 and 80 mg.[1][3][5][8]

**Cytotoxicity** 

| Cell Line | CC50   | Reference |
|-----------|--------|-----------|
| L6        | 12 μΜ  | [6]       |
| СНО       | 17 μΜ  | [6]       |
| Vero      | 113 μΜ | [6]       |
| HepG2     | 13 μΜ  | [6]       |

## **Mechanism of Action and Signaling Pathway**

**UCT943**'s primary molecular target is the Plasmodium lipid kinase, phosphatidylinositol 4-kinase (PfPI4K).[9] This enzyme is crucial for the parasite, playing a role in essential membrane trafficking events, likely at the Golgi apparatus.[9] Inhibition of PfPI4K disrupts these processes, leading to parasite death.

Recent studies have elucidated a signaling pathway involving PfPI4K and PfCDPK7 that regulates phospholipid biosynthesis in P. falciparum.[10][11] Inhibition of PfPI4K with compounds like **UCT943** has been shown to affect this pathway.[10]





Click to download full resolution via product page

Caption: UCT943 inhibits PfPI4K, disrupting PI4P production and downstream signaling.

# Experimental Protocols In Vitro Anti-plasmodial Activity Assay

The in vitro activity of **UCT943** against P. falciparum is typically assessed using a SYBR Green I-based fluorescence assay.





Click to download full resolution via product page

Caption: Workflow for determining the in vitro anti-plasmodial activity of UCT943.

#### Methodology:

- P. falciparum cultures are synchronized at the ring stage.
- The parasite suspension is added to 96-well plates containing serial dilutions of **UCT943**.
- Plates are incubated for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).



- After incubation, the plates are frozen to lyse the parasites.
- SYBR Green I lysis buffer is added to each well.
- Fluorescence is measured using a fluorescence plate reader.
- IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

## In Vivo Efficacy in a P. berghei Mouse Model

The in vivo efficacy of **UCT943** is evaluated using the Peters' 4-day suppressive test in a P. berghei-infected mouse model.



Click to download full resolution via product page

Caption: Workflow for assessing the in vivo efficacy of **UCT943** in a mouse model.

#### Methodology:

• Mice are infected intravenously with P. berghei.



- Two hours post-infection, mice are treated with UCT943 orally once daily for four consecutive days. A vehicle control group is also included.
- On day 5 post-infection, thin blood smears are prepared from tail blood, stained with Giemsa, and parasitemia is determined by microscopy.
- The percentage of parasite growth inhibition is calculated relative to the vehicle-treated control group.
- Mice are monitored daily for survival.

### Conclusion

The preclinical data for **UCT943** strongly support its continued development as a novel antimalarial agent. Its potent, multi-stage activity, favorable pharmacokinetic profile, and demonstrated in vivo efficacy suggest its potential to be a valuable tool in the fight against malaria. Further clinical investigation is warranted to translate these promising preclinical findings into a therapeutic benefit for patients. However, it is important to note that **UCT943** was withdrawn from development due to preclinical toxicity concerns.[9]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. UCT943, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UCT943, a Next-GenerationPlasmodium falciparumPl4K Inhibitor Preclinical Candidate for the Treatment of Malaria — MORU Tropical Health Network [tropmedres.ac]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]



- 7. UCT943, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria PMC [pmc.ncbi.nlm.nih.gov]
- 8. UCT943, a next generation Plasmodium falciparum Pl4K inhibitor preclinical candidate for the treatment of malaria - UCL Discovery [discovery.ucl.ac.uk]
- 9. UCT943 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. PI4-kinase and PfCDPK7 signaling regulate phospholipid biosynthesis in Plasmodium falciparum PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI4-kinase and PfCDPK7 signaling regulate phospholipid biosynthesis in Plasmodium falciparum | EMBO Reports [link.springer.com]
- To cite this document: BenchChem. [UCT943: A Preclinical Data Compendium for a Novel Anti-Malarial Candidate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619827#preclinical-data-summary-for-uct943]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com